T3SS inhibitor III-7
Description
T3SS inhibitor III-7 is a synthetic 1,3-thiazolidine-2-thione derivative designed to target the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice leaf blight. Key characteristics include:
- Mechanism: Inhibits T3SS gene expression by suppressing the hrpG and hrpX regulatory genes in the hrp cluster, critical for T3SS activation .
- Efficacy: Reduces hypersensitive response (HR) and disease symptoms in rice (Oryza sativa IR24) by 54.2–59.6%, outperforming traditional agents like bismerthiazol .
- Structural Features: Contains a 5-phenyl-2-furan moiety, which enhances binding affinity to T3SS regulatory targets .
Properties
Molecular Formula |
C14H9F2NO2S2 |
|---|---|
Molecular Weight |
325.3478 |
IUPAC Name |
(5-(2,4-Difluorophenyl)furan-2-yl)(2-thioxothiazolidin-3-yl)methanone |
InChI |
InChI=1S/C14H9F2NO2S2/c15-8-1-2-9(10(16)7-8)11-3-4-12(19-11)13(18)17-5-6-21-14(17)20/h1-4,7H,5-6H2 |
InChI Key |
DIMIFZJMAKDBOY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C2=CC=C(F)C=C2F)O1)N3C(SCC3)=S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T3SS inhibitor III-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Classification
The following table summarizes key T3SS inhibitors and their comparative profiles:
Mechanistic Differences
- Regulatory Gene Targeting : III-7 uniquely suppresses hrpG and hrpX, master regulators of Xoo T3SS . In contrast, SAH compounds (e.g., INP0403) in Salmonella broadly downregulate horizontally acquired virulence genes without direct T3SS targeting .
- Pathogen Specificity: III-7 is highly specific to Xoo, whereas guadinomines and Aurodox (from marine sponges) show activity against EPEC and Yersinia but lack cross-efficacy in plant pathogens .
- Irreversibility : Viniferifuran causes irreversible T3SS inhibition in Yersinia, unlike III-7’s transcriptional suppression, which may allow pathogen recovery post-treatment .
In Vivo Performance
- III-7 reduces rice infection by >50%, comparable to A10 but superior to thiadiazole–copper .
- Syringaldehyde and harmine (a β-carboline alkaloid) demonstrate efficacy in murine models but lack plant-pathogen validation .
Critical Notes on T3SS Inhibitor Development
- Mechanistic Ambiguity : Most inhibitors, including III-7, lack fully elucidated molecular targets. For example, SAH compounds may disrupt iron homeostasis or directly bind T3SS components, complicating optimization .
- Cross-Pathogen Limitations: T3SS structural diversity across pathogens (e.g., P. aeruginosa vs. Xoo) limits broad-spectrum inhibitors. III-7’s Xoo specificity underscores this challenge .
- Resistance Risks: Non-antibacterial inhibitors like III-7 reduce resistance selection pressure, unlike caminosides, which exhibit antimicrobial activity .
Q & A
What are the primary molecular targets of T3SS inhibitor III-7, and how can researchers validate its specificity?
Answer:
this compound likely targets structural or regulatory components of the T3SS, such as the needle apparatus, translocon proteins (e.g., PopB/PopD), or assembly chaperones. To validate specificity, researchers should:
- Use in vitro binding assays (e.g., fluorescence polarization, FRET) to confirm direct interactions with suspected targets .
- Perform genetic knockouts or knockdowns of candidate targets in model pathogens (e.g., Pseudomonas aeruginosa, Yersinia spp.) and assess residual T3SS activity in the presence of III-7 .
- Combine proteomic profiling (e.g., thermal shift assays) with functional secretion assays to rule off-target effects .
How should researchers design experiments to evaluate this compound’s efficacy across bacterial species?
Answer:
- Model Selection: Use pathogens with well-characterized T3SS regulation, such as Yersinia pseudotuberculosis (for pre-assay standardization) or P. aeruginosa (for clinical relevance). Include controls with T3SS-deficient strains .
- Assay Types:
- Secretion Profiling: Quantify effector proteins (e.g., Yops, ExoS) in bacterial supernatants via Western blot or ELISA after III-7 treatment .
- Translocation Assays: Use β-lactamase-based reporter systems in host cells to measure effector delivery inhibition .
- Dose-Response Analysis: Determine IC50 values under varying conditions (e.g., calcium depletion, host cell contact) to account for T3SS activation dynamics .
What methodologies resolve contradictions in III-7’s inhibitory effects observed across studies?
Answer: Contradictions may arise from differences in bacterial growth phases, T3SS induction protocols, or assay endpoints. To address this:
- Standardize Induction Conditions: Use calcium-depleted media or host cell contact mimics to synchronize T3SS activation .
- Orthogonal Assays: Combine secretion profiling with transcriptional analysis (qRT-PCR of exsA, hilA) to distinguish transcriptional vs. post-translational inhibition .
- Cross-Validate in Animal Models: Compare in vitro IC50 values with in vivo efficacy in infection models (e.g., murine burn or pneumonia models) .
How can researchers determine if III-7 directly inhibits T3SS assembly versus blocking effector secretion?
Answer:
- Translocon Assembly Assays: Monitor PopB/PopD oligomerization in bacterial membranes using blue native PAGE or crosslinking followed by immunodetection .
- Needle Complex Imaging: Use cryo-EM or superresolution microscopy to visualize structural integrity of T3SS in III-7-treated bacteria .
- Time-Course Experiments: Treat bacteria at different stages of T3SS activation (e.g., pre- vs. post-host cell contact) to pinpoint the inhibition window .
What advanced strategies can elucidate III-7’s impact on host-pathogen interactions beyond bacterial viability?
Answer:
- Host Signaling Profiling: Assess III-7’s effect on NF-κB or MAPK pathways in infected host cells using luciferase reporters or phospho-specific antibodies .
- Co-Culture Models: Use polarized epithelial cells or macrophages to evaluate III-7’s efficacy in physiologically relevant environments .
- Dual RNA-Seq: Simultaneously analyze bacterial T3SS gene expression and host immune response pathways during III-7 treatment .
How should SAR (Structure-Activity Relationship) studies be conducted to optimize III-7’s potency?
Answer:
- Core Scaffold Modifications: Test derivatives with substitutions in hydrophobic/lipophilic regions (e.g., phenoxyacetamide rings) to enhance membrane permeability .
- Targeted Mutagenesis: Co-crystallize III-7 with T3SS components (e.g., PcrV) to guide rational design .
- In Silico Screening: Use molecular docking against T3SS structural databases to predict binding affinities of novel analogs .
What are the critical controls for ensuring III-7’s activity is not confounded by cytotoxicity?
Answer:
- Bacterial Viability Assays: Measure CFU counts or ATP levels post-treatment to rule out bactericidal effects .
- Host Cell Cytotoxicity: Use LDH release assays or live/dead staining in co-culture systems .
- Off-Target Profiling: Screen III-7 against unrelated bacterial secretion systems (e.g., T4SS, T6SS) to confirm T3SS specificity .
How can researchers integrate III-7 into combination therapies to mitigate antibiotic resistance?
Answer:
- Synergy Testing: Perform checkerboard assays with conventional antibiotics (e.g., fluoroquinolones) to identify additive or synergistic effects .
- Biofilm Disruption Models: Evaluate III-7’s ability to potentiate antibiotics in biofilm-embedded bacteria using confocal microscopy .
- Evolution Studies: Serial passage bacteria under III-7 selection pressure to assess resistance development rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
